molecular formula C18H33P B042057 Tricyclohexylphosphine CAS No. 2622-14-2

Tricyclohexylphosphine

Cat. No. B042057
CAS RN: 2622-14-2
M. Wt: 280.4 g/mol
InChI Key: WLPUWLXVBWGYMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tricyclohexylphosphine involves catalytic processes and reactions with metal complexes. For example, it has been utilized as a catalyst in the [3 + 2] cycloaddition of enynoates with [60]fullerene, resulting in cyclopentenofullerenes with potential applications in organic photovoltaics (Wu et al., 2016). Additionally, tricyclohexylphosphine-cyclopalladated ferrocenylimine complexes have been synthesized, showing efficiency in Suzuki and Heck reactions (Xu et al., 2006).

Molecular Structure Analysis

The molecular structure of tricyclohexylphosphine and its complexes have been extensively studied. Single-crystal X-ray analysis has been used to determine the detailed structures of its complexes, revealing various types of intermolecular hydrogen bonds (Xu et al., 2006). Such detailed structural analysis aids in understanding the ligand's behavior in complex formation and its catalytic activity.

Chemical Reactions and Properties

Tricyclohexylphosphine participates in a wide range of chemical reactions, showcasing its versatility as a ligand and catalyst. Its application in cycloaddition reactions, as well as Suzuki and Heck cross-coupling reactions, highlights its importance in organic synthesis (Wu et al., 2016; Xu et al., 2006). The ligand's stability and reactivity make it a valuable tool in the development of new synthetic methodologies.

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of tricyclohexylphosphine, such as its reactivity with metal centers and participation in catalytic cycles, are crucial for its application in organic synthesis and catalysis. Its ability to form stable complexes with metals and catalyze various reactions underlines its chemical versatility (Wu et al., 2016; Xu et al., 2006).

Scientific Research Applications

  • Catalysis in Organic Synthesis : It is active in various metathesis reactions, including the ring-closing metathesis of linalool and citronellene, the self-metathesis of eugenol, and the ethenolysis of methyl oleate (Alexander et al., 2016). It also serves as an effective catalyst for the head-to-tail dimerization of acrylonitrile, proving to be an efficient method for preparing 2-methyleneglutaronitrile (Yu et al., 2014).

  • Electronic Devices : Tricyclohexylphosphine is used in the manufacturing of various electronic devices like organic light-emitting diodes, organic photovoltaic cells, dye-sensitized solar cells, and organic field-effect transistors (Joly, Bouit, & Hissler, 2016).

  • Surface Acidity Studies : As a probe molecule, it is utilized to study the acidity on different catalyst surfaces such as silica, alumina, and silica-alumina (Hu, 1995).

  • Homogeneous Hydrogenation : It may play a role as a catalyst in the homogeneous hydrogenation of carboxylic acids in the presence of phosphine- or phosphite-substituted ruthenium (Bianchi et al., 1983).

  • Catalysis in Suzuki and Heck Reactions : Tricyclohexylphosphine-cyclopalladated ferrocenylimine complexes are efficient catalysts for these reactions, showing good activity and yield (Xu et al., 2006).

  • Chemical Cluster Formation : It is used in producing novel boron-centered gold clusters when treated with tris(triphenylphosphine)gold(l) and trimethylsilylborane (Blumenthal, Beruda, & Schmidbaur, 1993).

  • Decarbonylation of Formates : Tricyclohexylphosphine catalyzes the conversion of formates to alcohols with high yield and selectivity (Jenner, Nahmed, & Leismann, 1990).

  • Organic Photovoltaics : It catalyzes cycloaddition reactions that are important for the development of n-type materials in organic photovoltaics (Wu et al., 2016).

  • Ligand in Palladium-Catalyzed Reactions : It provides control over regiochemistry in palladium-catalyzed allylic substitution reactions (Acemoglu & Williams, 2001).

  • Pharmacological Effects : Tricyclohexylphosphine compounds exhibit hypolipidemic, antineoplastic, and antiinflammatory activities in rodents (Das et al., 1992).

Safety And Hazards

Tricyclohexylphosphine is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

tricyclohexylphosphane
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InChI

InChI=1S/C18H33P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2
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InChI Key

WLPUWLXVBWGYMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H33P
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DSSTOX Substance ID

DTXSID9062562
Record name Phosphine, tricyclohexyl-
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Molecular Weight

280.4 g/mol
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Physical Description

Crystalline powder or chunks; [Sigma-Aldrich MSDS]
Record name Tricyclohexylphosphine
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Product Name

Tricyclohexylphosphine

CAS RN

2622-14-2
Record name Tricyclohexylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,860
Citations
T Ishiyama, K Ishida, N Miyaura - Tetrahedron, 2001 - Elsevier
The cross-coupling reaction of bis(pinacolato)diboron with chloroarenes to yield pinacol arylboronates was carried out in 1,4-dioxane at 80C in the presence of KOAc (1.5equiv.) and Pd(…
Number of citations: 378 www.sciencedirect.com
J Schraml, M Čapka, V Blechta - Magnetic resonance in …, 1992 - Wiley Online Library
13 C and 31 P NMR chemical shifts and coupling constants are reported and assigned for the two cyclohexylphenylphosphines, tricyclohexylphosphine and triphenylphosphine. The 13 …
S Alvarez, P Briard, JA Cabeza, I del Rio… - …, 1994 - ACS Publications
… In this context, this paper also reports the use of the tricyclohexylphosphine derivative [Rusl/t-HX/ts-ampy)(COMPCys)] as a catalyst precursor for the homogeneous hydrogenation of …
Number of citations: 30 pubs.acs.org
C Krüger, YH Tsay - Journal of Organometallic Chemistry, 1972 - Elsevier
The molecular and crystal structure of bis(π-ethylene)(tricyclohexylphosphine)nickel has been determined by direct methods and refined anisotropically to a final R value of 6.48%. The …
Number of citations: 60 www.sciencedirect.com
T Arliguie, B Chaudret, G Chung, F Dahan - Organometallics, 1991 - ACS Publications
RuH (H2XOCOCF3XPCy3) 2 (1) is unreactlve toward D2 and fBuCH== CH2, whereas RuH2 (OCOCF3) 2-(PCy3) 2 (2) reacts instantly with D2 to exchange H2 for D2 and with …
Number of citations: 27 pubs.acs.org
K Uvdal, I Persson, B Liedberg - Langmuir, 1995 - ACS Publications
… tricyclohexylphosphine multilayer was obtained by fractionating tricyclohexylphosphine from tricyclohexylphosphine … and an evaporated tricyclohexylphosphine multilayer are compared …
Number of citations: 38 pubs.acs.org
AJ Blacker, ML Clarke, MS Loft, JMJ Williams - Organic Letters, 1999 - ACS Publications
… Tricyclohexylphosphine, which was unique among the ligands we screened, gives unusual … In conclusion, allylic alkylation using tricyclohexylphosphine as ligand could give insight on …
Number of citations: 55 pubs.acs.org
PW Jolly, K Jonas, C Krüger, YH Tsay - Journal of Organometallic …, 1971 - Elsevier
The treatment of nickel acetylacetonate with trimethylaluminium in the presence of tricyclohexylphosphine and nitrogen gives the dinitrogen complex {[(C 6 H 11 ) 3 P] 2 Ni} 2 N 2 (I). …
Number of citations: 219 www.sciencedirect.com
J Fornies, M Green, JL Spencer… - Journal of the Chemical …, 1977 - pubs.rsc.org
Treatment of bis(cyclo-octa-1,5-diene)platinum with 2 molar equivalents of tricyclohexylphosphine affords two-co-ordinate bis(tricyclohexylphosphine)platinum. The complex [Pt(…
Number of citations: 49 pubs.rsc.org
JM Aramini, FWB Einstein, RH Jones… - Journal of …, 1990 - Elsevier
… Instead, intramolecular CH activation of the tricyclohexylphosphine ligand occurs, as it does when 2 is irradiated in cyclohexane, to give the C-1 (ipso) cyclometallated product (η 5 -C 5 …
Number of citations: 14 www.sciencedirect.com

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